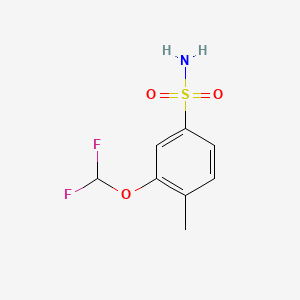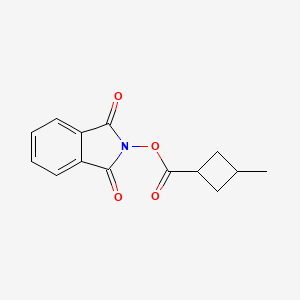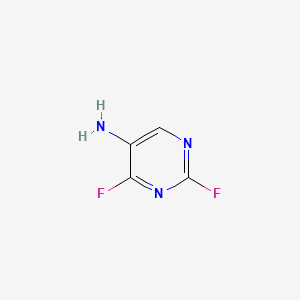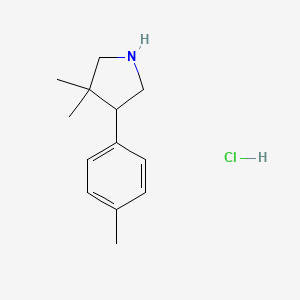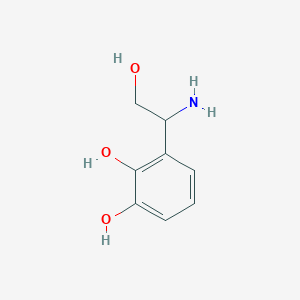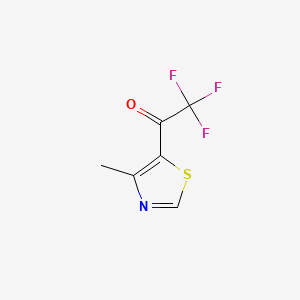
2,2,2-Trifluoro-1-(4-methylthiazol-5-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one is a fluorinated organic compound that features a trifluoromethyl group attached to a thiazole ring
Vorbereitungsmethoden
The synthesis of 2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one typically involves the reaction of 4-methyl-1,3-thiazole with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group, forming new derivatives.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from -20°C to 80°C, depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical research and industrial applications.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding in biological systems.
Medicine: It is investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved bioavailability and metabolic stability.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers, which exhibit high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of 2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one can be compared with other similar compounds, such as:
2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol:
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one:
2,2,2-Trifluoroacetophenone: This compound lacks the thiazole ring, making it less versatile in biological applications but still valuable in organic synthesis.
The unique combination of the trifluoromethyl group and the thiazole ring in 2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one makes it a distinctive compound with diverse applications and significant potential in various fields of research and industry.
Eigenschaften
Molekularformel |
C6H4F3NOS |
|---|---|
Molekulargewicht |
195.16 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C6H4F3NOS/c1-3-4(12-2-10-3)5(11)6(7,8)9/h2H,1H3 |
InChI-Schlüssel |
XYUFLSHUVILCMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


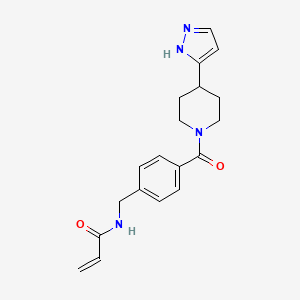
![rac-(1R,4R,5R)-spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane]-5-carboxylicacid](/img/structure/B13521546.png)
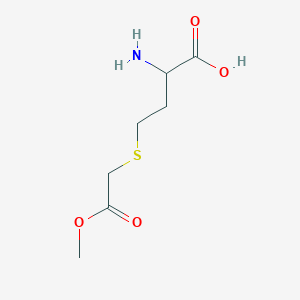
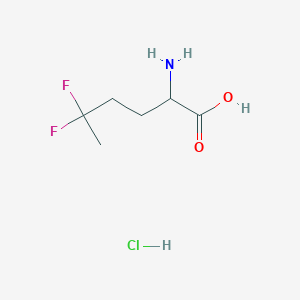
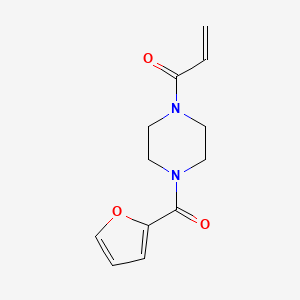
![Methyl 6-oxa-2-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13521563.png)
![{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanethiol](/img/structure/B13521570.png)
![1-[3,3-Dimethyl-1-(propan-2-yloxy)cyclobutyl]methanamine hydrochloride](/img/structure/B13521572.png)
